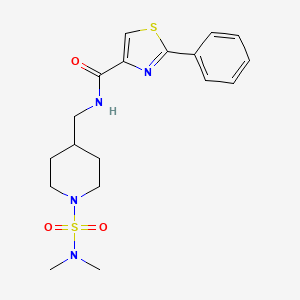
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H24N4O3S2 and its molecular weight is 408.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperidine ring linked to a thiazole moiety, suggesting interactions with various biological targets. Understanding its biological activity is crucial for exploring its potential as a pharmacological agent.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
This structure includes:
- A piperidine ring which may influence its pharmacokinetic properties.
- A thiazole moiety that is often associated with antifungal and anticancer activities.
- A dimethylsulfamoyl group , which enhances its interaction with biological systems.
Biological Activity Overview
Research has indicated that compounds within the thiazole class exhibit a wide range of biological activities, including:
- Antifungal : Thiazole derivatives have shown significant antifungal activity against pathogens like Candida albicans and Aspergillus species.
- Anticancer : Some studies suggest potential anticancer properties, although specific data on this compound is limited.
Antifungal Activity
A recent study evaluated the antifungal properties of thiazole derivatives, revealing that modifications at the para position of the phenyl moiety significantly impact biological activity. For instance, compounds with electronegative substituents demonstrated enhanced antifungal effects, comparable to established antifungal agents like ketoconazole .
Table 1: Antifungal Activity of Related Thiazole Compounds
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 2e | Candida parapsilosis | 1.23 | |
| 2d | Candida albicans | Not specified | |
| Ketoconazole | Candida spp. | Varies | Standard Control |
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in fungal cell wall synthesis or metabolic pathways.
- Receptor Interaction : It may act on specific receptors, modulating cellular signaling pathways relevant to its therapeutic effects.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. The presence of the dimethylsulfamoyl group and variations in the thiazole structure can significantly alter its efficacy and selectivity against biological targets. Notably, modifications that enhance lipophilicity are correlated with improved membrane permeability and bioavailability .
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have been extensively studied. For instance, derivatives of thiazoles have been shown to possess notable antibacterial and antifungal activities, leading to their exploration as potential drug candidates.
Table 2: Comparative Biological Activities
特性
IUPAC Name |
N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-21(2)27(24,25)22-10-8-14(9-11-22)12-19-17(23)16-13-26-18(20-16)15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMFBRGMLRUUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














